Alpha-1 Adrenoceptor Binding Affinity: Core Pharmacophore vs. Clinical Antagonists
The 2,4-diamino-6,7-dimethoxyquinazoline nucleus is the minimal pharmacophore for alpha-1 adrenoceptor recognition, with structure-activity relationship (SAR) studies demonstrating that this core structure achieves binding affinities comparable to noradrenaline [1]. Derivatives of this core exhibit Ki values as low as 8 × 10^-11 M, surpassing the potency of the clinical drug prazosin (Ki = 1.9 × 10^-10 M) [2]. This establishes the core as a privileged scaffold for alpha-1 adrenoceptor antagonist development.
| Evidence Dimension | Alpha-1 adrenoceptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 8 × 10^-11 M (for derivative 30, a 2,4-diamino-6,7-dimethoxyquinazoline analog) |
| Comparator Or Baseline | Prazosin: Ki = 1.9 × 10^-10 M |
| Quantified Difference | Derivative 30 is approximately 2.4-fold more potent than prazosin |
| Conditions | Radioligand binding assay using [3H]prazosin on rat brain cortex membranes |
Why This Matters
This core pharmacophore enables the design of novel alpha-1 adrenoceptor antagonists with potentially enhanced potency compared to established clinical agents.
- [1] Campbell SF, Davey MJ, Hardstone JD, Lewis BN, Palmer MJ. Doxazosin, a case history. Drug Des Deliv. 1986 Aug;1(1):1-12. PMID: 2978370. View Source
- [2] Campbell SF, Davey MJ, Hardstone JD, Lewis BN, Palmer MJ. 2,4-Diamino-6,7-dimethoxyquinazolines. 3. 2-(4-Heterocyclylpiperazin-1-yl) derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents. J Med Chem. 1987 Oct;30(10):1794-8. doi: 10.1021/jm00393a019. PMID: 2888896. View Source
